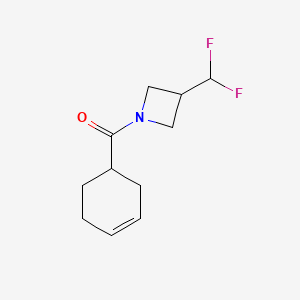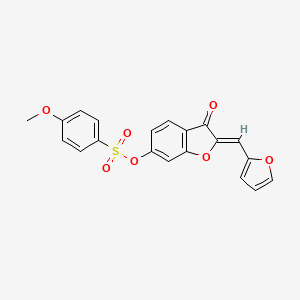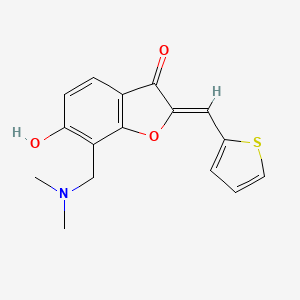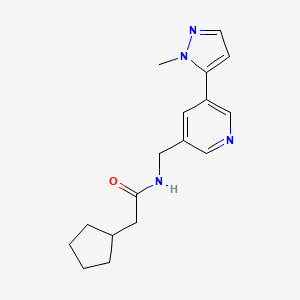
Méthylsulfoxyde de (6-morpholino-2-phényl-4-pyrimidinyl)méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol. This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Applications De Recherche Scientifique
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide typically involves the reaction of 6-morpholino-2-phenyl-4-pyrimidinylmethyl chloride with dimethyl sulfoxide (DMSO) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide undergoes various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaH, K2CO3
Major Products Formed
Oxidation: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
Reduction: Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide
Substitution: Various substituted pyrimidine derivatives
Mécanisme D'action
The mechanism of action of Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfide
- Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfone
- 2-Methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methylphenol derivatives
Uniqueness
Methyl (6-morpholino-2-phenyl-4-pyrimidinyl)methyl sulfoxide is unique due to its sulfoxide functional group, which imparts distinct reactivity and selectivity compared to its sulfide and sulfone analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
IUPAC Name |
4-[6-(methylsulfinylmethyl)-2-phenylpyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-22(20)12-14-11-15(19-7-9-21-10-8-19)18-16(17-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZZWDXLYBINEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)


![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)





![2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2358354.png)

![Methyl 4-[(Z)-2-cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2358356.png)

